

A Comprehensive Technical Guide to 1-(3-Piperidinopropyl)piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(3-Piperidinopropyl)piperazine**

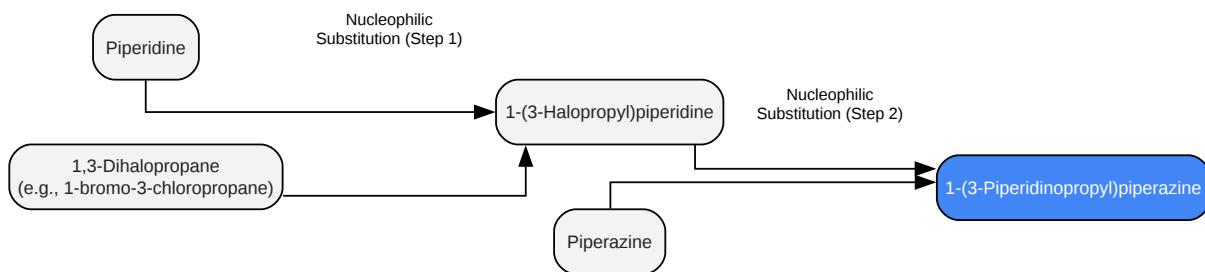
Cat. No.: **B038410**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-(3-Piperidinopropyl)piperazine**, a chemical compound of interest in various scientific domains. This document will cover its fundamental chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in research and development.

Core Chemical Identifiers and Properties


1-(3-Piperidinopropyl)piperazine is a diamine derivative characterized by the presence of both a piperidine and a piperazine ring, linked by a propyl chain.

Property	Value	Source
CAS Number	111594-93-5	[1] [2]
Molecular Formula	C12H25N3	[1] [2]
Molecular Weight	211.35 g/mol	[1] [2] [3]
Boiling Point	116-118 °C at 0.5 mmHg	[1] [2]
Density	0.955 ± 0.06 g/cm³ (Predicted)	[1] [2]
pKa	9.71 ± 0.10 (Predicted)	[1] [2]

Synthesis and Structural Elucidation

The synthesis of **1-(3-Piperidinopropyl)piperazine** can be achieved through various organic synthesis routes. A common approach involves the nucleophilic substitution reaction between a piperidine-containing alkyl halide and piperazine.

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthesis of **1-(3-Piperidinopropyl)piperazine**.

Step-by-Step Methodology:

- Step 1: Synthesis of 1-(3-Halopropyl)piperidine.
 - In a suitable solvent, such as acetonitrile or dimethylformamide (DMF), piperidine is reacted with an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane).
 - A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction.
 - The reaction mixture is stirred, often with heating, to drive the reaction to completion.
 - The resulting intermediate, 1-(3-halopropyl)piperidine, is then isolated and purified, for example, through distillation or chromatography.
- Step 2: Synthesis of **1-(3-Piperidinopropyl)piperazine**.

- The purified 1-(3-halopropyl)piperidine is reacted with piperazine in a suitable solvent.
- Similar to the first step, a base is used to scavenge the acid byproduct.
- The reaction is monitored for completion (e.g., by thin-layer chromatography or gas chromatography).
- Upon completion, the final product, **1-(3-Piperidinopropyl)piperazine**, is isolated and purified using standard techniques such as extraction, distillation, or crystallization.

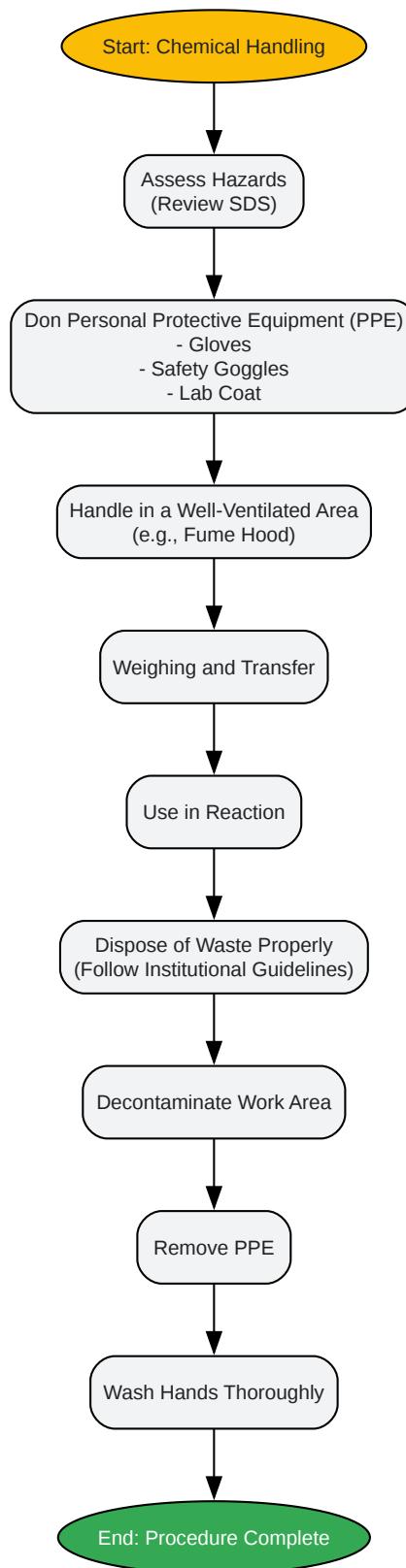
Potential Applications in Research and Development

While specific, large-scale applications of **1-(3-Piperidinopropyl)piperazine** are not extensively documented in publicly available literature, its chemical structure suggests potential utility in several areas of research and development:

- Scaffold for Drug Discovery: The presence of two basic nitrogen atoms and a flexible linker makes it an attractive scaffold for the synthesis of novel compounds with potential biological activity. The piperazine moiety is a common pharmacophore found in many approved drugs, including antipsychotics and antihistamines. The piperidine ring is also a prevalent feature in many biologically active molecules.
- Ligand for Metal Complexes: The nitrogen atoms in the piperidine and piperazine rings can act as ligands, coordinating with metal ions to form metal complexes. These complexes could be investigated for catalytic activity or as imaging agents.
- Building Block in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules. The secondary amine in the piperazine ring can be further functionalized to introduce additional chemical diversity.

Safety and Handling

Based on available safety data, **1-(3-Piperidinopropyl)piperazine** should be handled with care in a laboratory setting.


Hazard Statements:

- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Precautionary Statements:

- P264: Wash hands and skin thoroughly after handling.[[1](#)]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[[1](#)]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[1](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]

A logical workflow for handling this chemical is depicted below:

[Click to download full resolution via product page](#)

Caption: A standard workflow for the safe handling of laboratory chemicals.

Conclusion

1-(3-Piperidinopropyl)piperazine is a chemical compound with well-defined physical and chemical properties. Its structure, containing both piperidine and piperazine moieties, makes it a subject of interest for synthetic chemists and drug discovery professionals. While its direct applications are not widely established, its potential as a scaffold and building block in the development of new chemical entities is significant. Adherence to proper safety protocols is essential when handling this compound to mitigate potential hazards.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(3-Piperidinopropyl)piperazine | 111594-93-5 [amp.chemicalbook.com]
- 2. 111594-93-5 CAS MSDS (1-(3-Piperidinopropyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-(3-Piperidinopropyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038410#1-3-piperidinopropyl-piperazine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com